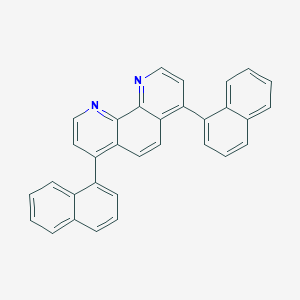

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dinaphthalen-1-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECYNBGOOARXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609009 | |

| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215007-80-9 | |

| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Mechanism

Adapting methodologies from analogous phenanthroline derivatives, this approach employs a condensation reaction between o-phenylenediamine and a naphthyl-functionalized diketone precursor. The reaction proceeds under acidic conditions using a mixed-shrinking agent system (hydrochloric acid and organic acids like acetic acid), which acts as both a catalyst and phase-transfer mediator.

Key mechanistic stages include:

-

Protonation of o-phenylenediamine to enhance electrophilicity.

-

Nucleophilic attack by the amine on diketone carbonyl groups, forming intermediate imine structures.

-

Cyclization through intramolecular dehydration to construct the phenanthroline backbone.

-

Aromatization driven by the elimination of water, stabilized by the electron-withdrawing nitrogen atoms.

Optimization Parameters

Industrial trials report yields of 45–55% with >95% purity after recrystallization in acetone.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

This method utilizes 4,7-dibromo-1,10-phenanthroline and naphthalen-1-ylboronic acid in a palladium-catalyzed coupling reaction. The protocol involves:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base.

-

Solvent : Degassed toluene/ethanol (3:1 v/v) under inert atmosphere.

-

Reflux Conditions : 12–18 hours at 90°C.

Challenges and Solutions

-

Steric Hindrance : The bulky naphthalen-1-yl groups impede transmetalation, reducing coupling efficiency. Solutions include:

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes unreacted boronic acid and homocoupling byproducts.

Ullmann-Type Coupling

Copper-Mediated Arylation

In this approach, 4,7-diiodo-1,10-phenanthroline reacts with naphthalen-1-ylzinc chloride under copper(I) iodide catalysis. Key conditions:

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent : DMF at 110°C for 24 hours.

-

Yield : 40–50%, limited by competing proto-dehalogenation.

Comparative Analysis with Cross-Coupling

| Metric | Suzuki-Miyaura | Ullmann |

|---|---|---|

| Yield | 65–70% | 40–50% |

| Reaction Time | 12–18 hours | 24–36 hours |

| Catalyst Cost | High (Pd-based) | Low (Cu-based) |

| Scalability | Moderate | Challenging |

Industrial Production Considerations

Process Intensification

-

Continuous Flow Systems : Mitigate thermal degradation risks in condensation methods by enabling precise temperature control.

-

Catalyst Recycling : Immobilized palladium nanoparticles reduce costs in Suzuki reactions.

| Method | E-Factor* | Hazardous Byproducts |

|---|---|---|

| Condensation | 8.2 | Minimal (H₂O, CO₂) |

| Suzuki-Miyaura | 15.6 | Boronate salts |

| Ullmann | 22.3 | Zinc halides |

| *E-Factor = (Mass of waste)/(Mass of product). |

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest visible-light-mediated C–H arylation could bypass pre-functionalized intermediates, though yields remain <30%.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes show potential for regioselective naphthyl group installation under mild conditions, albeit at TRL 2–3.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene rings or the phenanthroline core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties. These complexes can exhibit interesting redox behavior and are valuable in the development of new materials .

Biological Applications

The compound has been explored for its potential as a fluorescent probe for detecting metal ions in biological systems. This application is particularly important in biochemical assays where metal ion concentration can indicate specific physiological states or conditions. Additionally, it is being investigated for use in photodynamic therapy , where it can generate reactive oxygen species upon light activation to target cancer cells.

Optoelectronic Devices

Due to its unique electronic properties, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to transport electrons efficiently makes it an ideal candidate for enhancing device performance .

Antiparasitic Activity

Recent studies have highlighted the potential of phenanthroline derivatives as antiparasitic agents. For instance, related compounds have shown significant activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani, indicating that modifications to the phenanthroline structure can enhance biological activity .

Photophysical Properties

Research has demonstrated that compounds similar to this compound exhibit enhanced photophysical properties when coordinated with metal ions. These interactions can lead to improved luminescence characteristics suitable for applications in sensors and imaging technologies .

Wirkmechanismus

The mechanism by which 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, through metal coordination and π-π interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

4,7-Diphenyl-1,10-phenanthroline (BPhen)

- Structure : BPhen substitutes phenyl groups at the 4,7-positions. Compared to β-BNPhen, the naphthalene substituents in β-BNPhen provide a larger aromatic system, increasing molecular weight (448.5 g/mol vs. 332.4 g/mol for BPhen) and rigidity .

- Thermal Stability : β-BNPhen exhibits superior thermal stability due to stronger intermolecular interactions (C–H···N hydrogen bonds) and reduced molecular flexibility .

- Electron Mobility : β-BNPhen achieves higher electron mobility (2.3 × 10⁻³ cm²/Vs) compared to BPhen (1.2 × 10⁻³ cm²/Vs), attributed to enhanced π-stacking from naphthalene’s extended conjugation .

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

- Synthesis: Carbazole derivatives are synthesized via nucleophilic substitution but with lower yields (40–60%) compared to phenothiazine analogs (84–96%) due to weaker nucleophilicity .

- Electronic Properties: Carbazole’s electron-rich nature increases HOMO energy, reducing oxidation potentials. However, steric hindrance from carbazole’s planar structure disrupts π-stacking, limiting electron mobility compared to β-BNPhen .

4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline

- Redox Activity: Phenothiazine substituents introduce redox-active sulfur atoms, enabling multi-electron transfer processes. Cyclic voltammetry shows two reversible oxidation peaks at +0.45 V and +0.78 V (vs. Ag/AgCl), distinct from β-BNPhen’s single oxidation peak at +0.62 V .

- Applications : Used in electrochemical sensors, whereas β-BNPhen is optimized for OLEDs due to its balanced charge transport .

Electrochemical and Spectroscopic Properties

Key Observations :

- Naphthalene substitution in β-BNPhen red-shifts absorption (λmax = 385 nm) compared to BPhen (370 nm), indicating extended conjugation.

- Carbazole derivatives exhibit the lowest oxidation potentials, aligning with their electron-donating nature .

Antimicrobial Activity

OLED Performance

Insights :

- Bulky naphthalene groups in β-BNPhen complicate crystallization, necessitating chromatography. BPhen’s simpler phenyl groups allow crystallization .

Biologische Aktivität

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is a compound belonging to the class of phenanthroline derivatives, which have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiprotozoal, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features two naphthalene moieties attached to the 4 and 7 positions of the phenanthroline core. This configuration is crucial for its biological activity. Various synthetic methods have been explored to produce this compound efficiently, including microwave-assisted reactions and classical condensation techniques that yield high purity and yield rates .

Antiparasitic Activity

Recent studies have demonstrated that phenanthroline derivatives exhibit significant antiprotozoal activity against various parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. For instance, a related derivative showed IC50 values in the sub-micromolar range against these pathogens. The mechanism of action is believed to involve binding to telomeric G-quadruplexes in parasitic DNA, which disrupts their replication processes and offers a potential pathway to overcome drug resistance mechanisms .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that metal complexes derived from this compound exhibit potent cytotoxicity against various human cancer cell lines. For example, oxovanadium(IV) complexes with phenanthroline ligands demonstrated significant apoptosis induction in cancer cells . The cytotoxic effects were evaluated using the MTT assay across several cancer types including colon carcinoma (HCT-116) and breast adenocarcinoma (MCF7), revealing promising results .

Case Studies

- Antimalarial Activity : A derivative of this compound was tested against both chloroquine-sensitive and resistant strains of P. falciparum. Results indicated a selectivity index (SI) favoring antiparasitic activity over cytotoxicity to human cells, suggesting a therapeutic window for further development .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that phenanthroline derivatives could induce cell death through ROS generation and apoptosis pathways. Notably, complexes with higher Lewis acidity showed enhanced biological activity compared to their non-complexed counterparts .

Data Tables

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antimalarial | P. falciparum (CQ-resistant) | 0.5 | 505.7 |

| Antileishmanial | L. donovani | 2.52 - 4.50 | Not specified |

| Antitrypanosomal | T. brucei brucei | 0.8 | 91 |

| Anticancer | HCT-116 (colon carcinoma) | 3.0 | Not specified |

| Anticancer | MCF7 (breast adenocarcinoma) | 5.0 | Not specified |

Q & A

Basic: What are the common synthetic routes for preparing 4,7-disubstituted-1,10-phenanthrolines like 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) of halogenated precursors (e.g., 4,7-dichloro- or dibromo-1,10-phenanthroline) with electron-rich substituents like naphthalen-1-yl groups. Key steps include:

- Precursor preparation : Starting from 1,2-diaminobenzene and C3 building blocks (e.g., diethyl ethoxymethylene malonate) to form 4,7-dihalo-1,10-phenanthrolines .

- Substitution reactions : Reacting halo-phenanthrolines with naphthalen-1-yl derivatives under reflux with catalysts (e.g., CuI or Pd-based catalysts) in polar aprotic solvents (e.g., DMF). Purification often requires column chromatography or recrystallization .

- Challenges : Steric hindrance from bulky substituents (e.g., naphthalene) can reduce reaction yields, necessitating optimized temperature and stoichiometry .

Advanced: How do substituents at the 4,7-positions of 1,10-phenanthroline influence redox potentials in transition-metal complexes?

Electron-donating groups (e.g., naphthalen-1-yl) lower the oxidation potential of metal complexes (e.g., Fe(II)-tris-phenanthroline) by stabilizing the oxidized state. Methodological approaches include:

- Cyclic voltammetry (CV) : Compare redox potentials of substituted vs. unsubstituted complexes. For example, 4,7-diphenyl-1,10-phenanthroline-Fe(II) complexes exhibit a 150 mV lower oxidation potential than unsubstituted analogs .

- Spectroelectrochemistry : Correlate electronic transitions (UV-Vis) with redox states to confirm ligand-to-metal charge transfer .

- Computational modeling : Density functional theory (DFT) calculates substituent effects on frontier molecular orbitals (HOMO/LUMO) .

Advanced: What molecular design strategies improve thermal stability and electron mobility in this compound derivatives?

- Rigid π-extension : Introducing naphthalene rings at 4,7-positions increases molecular weight and planarity, enhancing thermal stability (decomposition >300°C) .

- Intermolecular hydrogen bonding : C6-H···N1 interactions between phenanthroline cores promote ordered packing, boosting electron mobility (e.g., 10⁻³ cm²/V·s in β-BNPhen derivatives) .

- Crystallographic validation : Single-crystal X-ray diffraction confirms hydrogen-bonded networks and π-π stacking distances (~3.8 Å), critical for charge transport .

Basic: How are redox mechanisms of 4,7-disubstituted phenanthrolines analyzed in electrochemical studies?

- Mechanistic elucidation : Use CV to identify reversible vs. irreversible redox peaks. For example, 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline shows two reversible one-electron oxidations linked to ligand-centered processes .

- Controlled potential electrolysis : Isolate intermediates (e.g., radical cations) for spectroscopic characterization (EPR, UV-Vis) .

- pH-dependent studies : Vary electrolyte pH to probe proton-coupled electron transfer (PCET) behavior, common in amino-substituted derivatives .

Advanced: What techniques resolve structural ambiguities in substituted phenanthrolines, such as regioisomerism or crystallographic disorder?

- Single-crystal X-ray diffraction : Resolves substituent positions and hydrogen-bonding patterns (e.g., THF guest molecules in 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline frameworks) .

- Solid-state NMR : Differentiates regioisomers via ¹³C chemical shifts of aromatic carbons .

- DFT-based refinement : Tools like OLEX2 integrate computational models with experimental diffraction data to resolve disorder in π-stacked systems .

Advanced: How can researchers address contradictory data in electrochemical studies of phenanthroline derivatives?

- Control experiments : Compare chelating (1,10-phenanthroline) vs. non-chelating (4,7-phenanthroline) analogs to distinguish metal-binding effects from steric/electronic contributions .

- Solvent screening : Test polar vs. non-polar solvents to isolate solvent-dependent redox shifts (e.g., THF stabilizes radical intermediates vs. acetonitrile) .

- Cross-validation : Combine electrochemical data with spectroscopic (UV-Vis, EPR) and computational results to reconcile discrepancies .

Basic: What role do intermolecular interactions play in the optoelectronic performance of this compound?

- Hydrogen bonding : Enhances charge transport via C6-H···N1 interactions, as seen in BPhen derivatives with mobility ~0.1 cm²/V·s .

- π-π stacking : Facilitates exciton delocalization in OLEDs; interplanar distances <4 Å are optimal for Förster resonance energy transfer (FRET) .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability (e.g., decomposition onset >350°C for naphthalene-substituted derivatives) .

Advanced: How do this compound ligands compare to other phenanthroline derivatives in catalytic or sensing applications?

- Catalysis : Bulky naphthalene groups hinder metal coordination in sterically crowded systems but enhance stability in oxidative environments (e.g., Ru(II)-polypyridyl complexes for DNA cleavage) .

- Sensing : Naphthalene’s extended conjugation improves fluorescence quantum yield (QY) for metal-ion detection vs. smaller substituents (e.g., methyl or phenyl) .

- Comparative studies : Benchmark against 4,7-diphenyl- or 4,7-di(carbazol-9-yl)-phenanthrolines using standardized assays (e.g., luminescence lifetime, catalytic turnover) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.